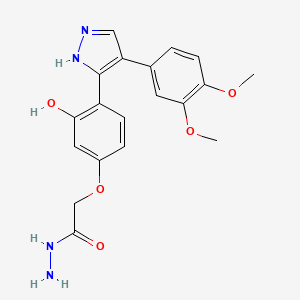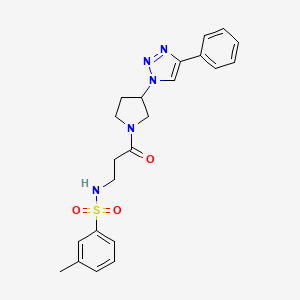
2-methyl-octahydro-2H-1,4-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-octahydro-2H-1,4-benzoxazine is a heterocyclic organic compound . It has a molecular weight of 155.24 . The IUPAC name for this compound is 2-methyloctahydro-2H-1,4-benzoxazine .
Molecular Structure Analysis
The InChI code for 2-methyl-octahydro-2H-1,4-benzoxazine is 1S/C9H17NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h7-10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-methyl-octahydro-2H-1,4-benzoxazine is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the stereochemical properties of N-methyl-substituted cis- and trans-fused octahydro-2H-1,3- and -3,1-benzoxazines and their 2-methyl derivatives. The study provides insights into the conformations and the contributions of equatorial and axial N-methyl groups in these compounds. Notably, 2-methyl derivatives of N-methyl-octahydro-2H-1,3-benzoxazine and N-methyl-octahydro-2H-3,1-benzoxazine exhibited specific conformational behaviors, which were examined at different temperatures to understand their structural dynamics (Pihlaja, Mattinen, & Fülöp, 1996).
Bioactivity and Ecological Role
The bioactivity of compounds in the (2H)-1,4-benzoxazin-3(4H)-one class, which includes derivatives of 2-methyl-octahydro-2H-1,4-benzoxazine, has been a subject of extensive research. These compounds have shown a range of bioactivities, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. The ecological behavior of benzoxazinone-producing plants and the role of degradation products in chemical defense mechanisms are also areas of significant interest. Moreover, the potential of these compounds in developing natural herbicide models and pharmaceuticals highlights the versatile applications of the benzoxazinone skeleton (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Antimicrobial and Antioxidant Applications
Benzoxazinyl pyrazolone arylidenes, which can be synthesized from derivatives of 2-methyl-octahydro-2H-1,4-benzoxazine, have been studied for their antimicrobial and antioxidant properties. These compounds have shown promising results in in vitro studies, suggesting their potential use in medical and pharmaceutical applications (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Synthesis Techniques and Applications
Various studies have explored the synthesis techniques and applications of 2-methyl-octahydro-2H-1,4-benzoxazine derivatives. These works cover the synthesis of these compounds using different methods, their structural analysis through NMR and other spectroscopic techniques, and their potential applications in creating bioactive compounds and pharmaceuticals. The synthesis of such derivatives is crucial for their utilization in further scientific research and potential industrial applications (Meng et al., 2009), (Nakamura, Uchiyama, & Ohwada, 2003), (Sharifi, Abaee, Mokhtare, & Mirzaei, 2014).
Safety And Hazards
The safety information for 2-methyl-octahydro-2H-1,4-benzoxazine indicates that it has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The associated precautionary statements provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYMHAJTBIDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2CCCCC2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-octahydro-2H-1,4-benzoxazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2446761.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2446765.png)

![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)
![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2446772.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide](/img/structure/B2446773.png)
![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2446775.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)


![Methyl 4-(1,3-dimethyl-2,4-dioxo-6-(o-tolylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B2446781.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2446783.png)